2-(1,3-Oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid
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Overview
Description
2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.
Mechanism of Action
Target of Action
Oxazole derivatives, the core structure of at18734, have been reported to exhibit a wide spectrum of biological activities . They are known to interact with various cellular components, leading to diverse therapeutic potentials .
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been reported to influence various biological pathways, leading to a range of effects such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
Oxazole derivatives are known to induce various biological responses, depending on their interaction with different cellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amino alcohols with nitriles, carboxylic acids, or aldehydes . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxazole ring .
Scientific Research Applications
2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate include other oxazole derivatives, such as:
- 2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate
- 2-(Oxazol-5-YL)ethan-1-amine hydrochloride
- 2-(Oxazol-4-YL)ethan-1-amine hydrochloride
Uniqueness
What sets 2-(Oxazol-5-YL)ethan-1-amine trifluoroacetate apart from similar compounds is its specific trifluoroacetate group, which can influence its reactivity and biological activity. This unique feature can make it more suitable for certain applications, such as in medicinal chemistry, where the trifluoroacetate group can enhance the compound’s stability and bioavailability .
Properties
IUPAC Name |
2-(1,3-oxazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.C2HF3O2/c6-2-1-5-3-7-4-8-5;3-2(4,5)1(6)7/h3-4H,1-2,6H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYHLNJKSADSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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